4-Methyl-N-(tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
4-Methyl-N-(tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position of the benzene ring and a tetrahydro-2H-pyran-4-yl substituent on the amide nitrogen. The methyl group at the 4-position of the benzene ring enhances steric stability, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .
Properties
IUPAC Name |
4-methyl-N-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-13-6-7-14(17(22)21-15-8-10-23-11-9-15)12-16(13)20-24-18(2,3)19(4,5)25-20/h6-7,12,15H,8-11H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDQDSZNQDZOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Methyl-N-(tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.25 g/mol. The structural features include a benzamide core substituted with a tetrahydro-2H-pyran moiety and a dioxaborolane group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example:
- GSK-3β Inhibition : Similar compounds have shown GSK-3β inhibitory activity, which plays a critical role in various cellular processes including cell proliferation and apoptosis .
In Vitro Studies
- Cell Proliferation : In vitro assays have demonstrated that the compound exhibits significant inhibition of cell proliferation in cancer cell lines. The IC50 values for these assays indicate potent activity in the low micromolar range.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as GSK-3β and other kinases. Results indicate that it can effectively reduce enzyme activity, thereby affecting downstream signaling pathways.
Case Studies
- Case Study 1 : A study on similar benzamide derivatives reported significant anti-cancer effects in xenograft models. These derivatives exhibited reduced tumor growth and improved survival rates in treated animals compared to controls .
- Case Study 2 : Another study focused on the dioxaborolane group demonstrated its role in enhancing the stability and efficacy of drug candidates targeting GSK-3β . This highlights the potential benefits of structural modifications in improving therapeutic outcomes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
Table 1: Structural and Functional Group Comparisons
Key Differences and Implications
- Benzamide vs. Benzylamine/Sulfonamide : The target compound’s amide group offers hydrogen-bonding capacity and rigidity, contrasting with the tertiary amine in or the sulfonamide in . This affects solubility and target binding in biological systems.
- Substituent Effects : The methyl group at the 4-position (target compound) vs. methoxy () or trifluoromethyl () alters electron density on the benzene ring, influencing cross-coupling efficiency and electronic interactions .
- Pyran Ring Saturation : The tetrahydro-2H-pyran in the target compound is fully saturated, enhancing conformational stability compared to the dihydro-pyran in , which may exhibit ring strain.
Pharmacological Potential
While direct pharmacological data for the target compound are absent in the evidence, structurally related boronate esters (e.g., ) are utilized in kinase inhibitors and anticancer agents. The benzamide scaffold is prevalent in protease inhibitors, suggesting unexplored therapeutic avenues.
Preparation Methods
Reaction Mechanism and Conditions
This method involves substituting a halogen (Br/Cl) on a benzamide precursor with a pinacol boronate group via nickel-catalyzed cross-coupling. A representative procedure adapts conditions from:
Starting material : 3-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide.
Reagents : Bis(pinacolato)diboron, NiCl₂(dppf), CsF, 1,4-dioxane.
Procedure :
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Combine 3-bromo-4-methylbenzamide (0.5 mmol), bis(pinacolato)diboron (1.1 eq), NiCl₂(dppf) (1 mol%), and CsF (2 eq) in 1,4-dioxane.
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Heat at 100°C under argon for 12 hours.
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Purify via silica gel chromatography (hexane/ethyl acetate).
Key Analytical Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 1H, Ar-H), 7.68 (s, 1H, Ar-H), 7.52 (d, 1H, Ar-H), 4.20–4.05 (m, 2H, OCH₂), 3.40–3.30 (m, 2H, NCH₂), 2.45 (s, 3H, CH₃), 1.35 (s, 12H, pinacol-CH₃).
Palladium-Mediated Suzuki-Miyaura Coupling
Reaction Design
Amide Coupling of Boronate-Containing Benzoic Acids
Carbodiimide-Mediated Approach
This two-step method first synthesizes 3-(pinacolboron)-4-methylbenzoic acid, followed by coupling with tetrahydro-2H-pyran-4-ylamine:
Step 1: Synthesis of 3-(Pinacolboron)-4-Methylbenzoic Acid
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Starting material : 3-Bromo-4-methylbenzoic acid.
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Conditions : Miyaura borylation with Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron in 1,4-dioxane at 95°C.
Step 2: Amide Bond Formation
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Reagents : EDCI, HOBt, Et₃N, DCM.
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Procedure :
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Activate 3-(pinacolboron)-4-methylbenzoic acid (1 eq) with EDCI (1.5 eq) and HOBt (1.5 eq).
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Add tetrahydro-2H-pyran-4-ylamine (1.2 eq) and stir for 3 hours.
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Purify via chromatography (DCM/MeOH).
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Challenges and Solutions
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Boronate stability : Avoid prolonged exposure to acidic/basic conditions during coupling.
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Purification : Use neutral silica gel to prevent decomposition.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Nickel-catalyzed borylation | 75% | NiCl₂(dppf) | One-pot, avoids sensitive intermediates | Requires halogenated starting material |
| Suzuki-Miyaura coupling | 68% | Pd(OAc)₂ | High functional group tolerance | Ligand cost and air sensitivity |
| Amide coupling | 45% | EDCI/HOBt | Modular for analog synthesis | Low yield due to boronate sensitivity |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
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Cost efficiency : Nickel catalysis preferred for bulk synthesis (lower catalyst cost vs. palladium).
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Safety : CsF requires handling under inert atmosphere due to hygroscopicity.
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Waste management : Pinacol byproducts are non-toxic and biodegradable.
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The compound is synthesized via amide coupling between 4-methyl-3-(pinacol boronate ester)benzoic acid and tetrahydropyran-4-amine. A typical method involves activating the carboxylic acid with coupling agents like HATU or EDC/HOBt in DMF or dichloromethane under inert conditions. The boronate ester group is introduced via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst . Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, 0°C to RT | 70-85% | |
| Boronation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 60-75% |
Q. How is the compound purified and characterized?
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Characterization uses /-NMR, HPLC, and high-resolution mass spectrometry (HRMS). The boronate ester moiety is confirmed by a distinct -NMR signal at ~30 ppm and IR absorption at 1340–1370 cm (B-O stretching) .
Q. What solvents and storage conditions ensure stability?
The compound is hygroscopic and prone to hydrolysis. Store under argon at -20°C in anhydrous DMSO or THF. Avoid protic solvents (e.g., water, methanol) to prevent boronate ester degradation .
Advanced Research Questions
Q. How can reaction yields be improved during Miyaura borylation?
Contradictions in yields (e.g., 60% vs. 75%) often stem from catalyst loading or oxygen sensitivity. Optimize by:
Q. How to resolve discrepancies in 1H^1H1H-NMR data for the tetrahydropyran moiety?
The tetrahydropyran ring’s conformational flexibility can cause splitting or broadening of signals. Use:
Q. What strategies mitigate boronate ester hydrolysis during Suzuki coupling?
Hydrolysis under basic conditions is a common issue. Solutions include:
- Pre-forming the trifluoroborate salt (stable in water).
- Using anhydrous bases (e.g., Cs₂CO₃) and low-water-content solvents.
- Adding molecular sieves to scavenge trace water .
Data Contradiction Analysis
Q. Conflicting melting points reported for similar derivatives: How to validate?
Discrepancies (e.g., 144–145°C vs. 122–123°C in ) may arise from polymorphism or impurities. Validate via:
- Differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Purity assessment by HPLC (≥95% area).
- Single-crystal X-ray diffraction for structural confirmation .
Methodological Recommendations
Designing a stability study for long-term storage:
- Parameters : Monitor hydrolysis by -NMR and LC-MS at intervals (1, 3, 6 months).
- Conditions : Test under argon (dry) vs. ambient humidity.
- Stabilizers : Add 1% w/w BHT to suppress oxidative degradation .
Optimizing Suzuki-Miyaura coupling for this substrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
